

Application Notes and Protocols for SAR407899 in High-Throughput Screening

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Compound of Interest

Compound Name: SAR407899

Cat. No.: B1681456

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Introduction

SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] It has demonstrated significant promise in preclinical studies for the treatment of cardiovascular diseases, such as hypertension.[1][5] This document provides detailed application notes and protocols for the utilization of **SAR407899** in high-throughput screening (HTS) assays designed to identify and characterize ROCK inhibitors.

The primary mechanism of action of **SAR407899** involves the inhibition of ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton and are involved in processes such as cell contraction, motility, and adhesion.[1][2][6] By inhibiting ROCK, **SAR407899** prevents the phosphorylation of its downstream substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1), leading to smooth muscle relaxation.[1][4]

Data Presentation

The following tables summarize the key in vitro potency and activity parameters of **SAR407899**, providing a comparative overview for researchers.

Table 1: In Vitro Potency of **SAR407899** and Comparators against Rho-Kinase

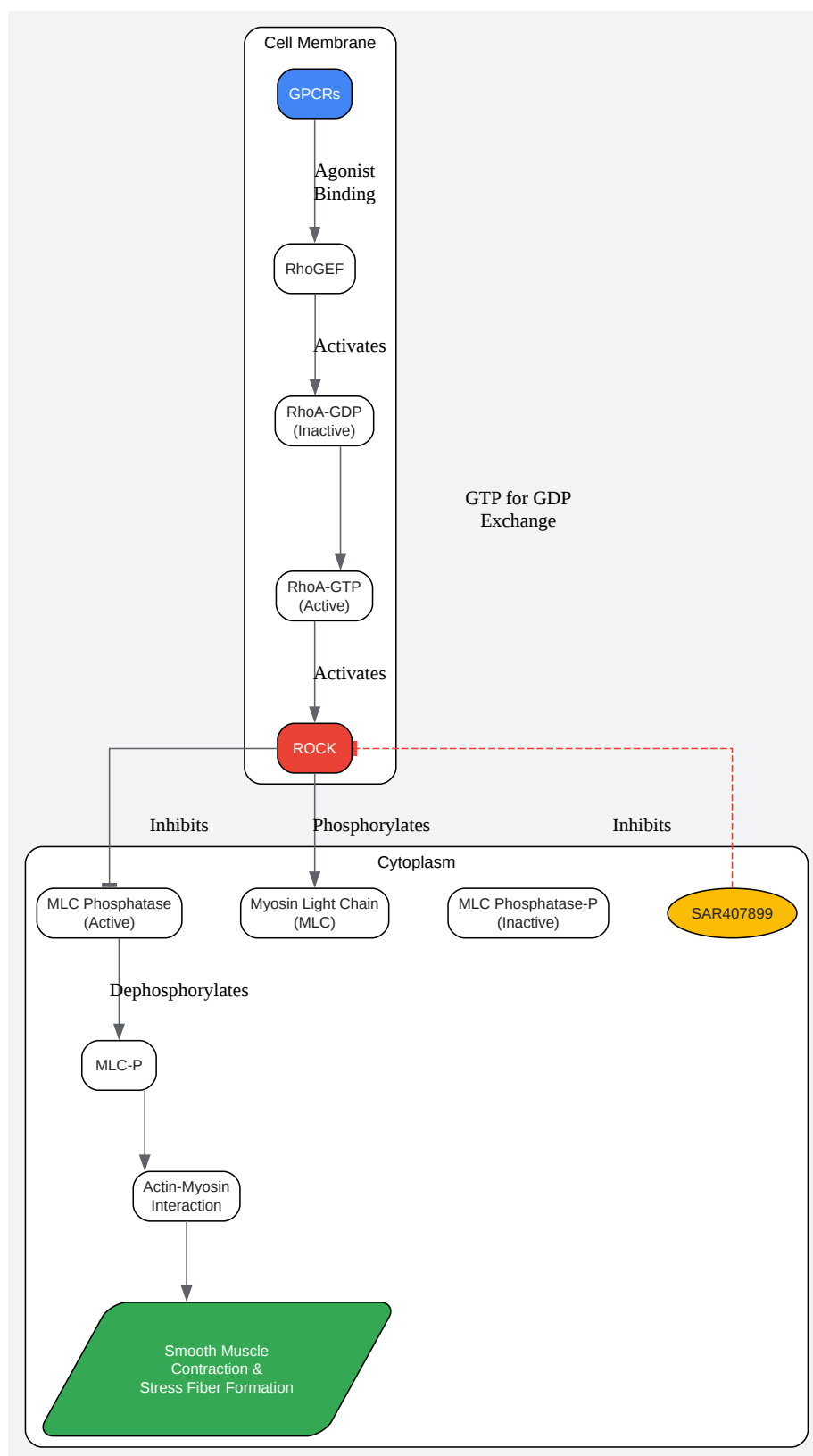
Compound	Target	Assay Type	Ki (nM)	IC50 (nM)
SAR407899	Human ROCK2	Enzymatic	36 ± 4[2]	135[3][4]
SAR407899	Rat ROCK2	Enzymatic	41 ± 2[2]	-
SAR407899	Human ROCK1	Enzymatic	-	276 ± 26[4]
SAR407899	Human ROCK2	Enzymatic (40 μM ATP)	-	102 ± 19[4][7]
Y-27632	Human ROCK2	Enzymatic	114 ± 11[2]	-
Fasudil	Human ROCK2	Enzymatic	271 ± 14[2]	-

Table 2: Cellular and Functional Activity of **SAR407899**

Assay	Cell Line/Tissue	Endpoint	IC50 (nM)
Vasorelaxation	Isolated Arteries	Relaxation of pre-contracted tissue	122 - 280[1][2]
Inhibition of MYPTT696 Phosphorylation	HeLa Cells	Phosphorylation level	Effective at 100 - 3000[2][4]
Inhibition of Stress Fiber Formation	Human Umbilical Vein Endothelial Cells (HUVECs)	Stress fiber formation	Complete block at 3000[4]
Inhibition of Cell Proliferation	Not Specified	5-bromodeoxyuridine incorporation	5000 ± 1300[4]
Inhibition of Cell Migration	THP-1	Chemotaxis	2500 ± 1000[4]

Signaling Pathway

The diagram below illustrates the canonical RhoA/ROCK signaling pathway and the point of inhibition by **SAR407899**.



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Caption: The RhoA/ROCK signaling pathway and inhibition by **SAR407899**.

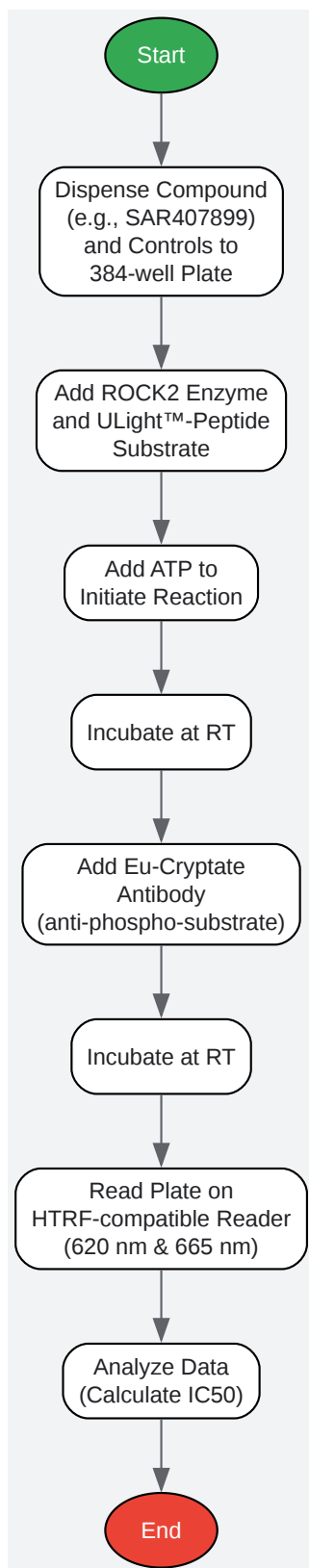
Experimental Protocols

The following protocols are designed for a high-throughput screening setting to identify and characterize ROCK inhibitors using **SAR407899** as a reference compound.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for ROCK2 Inhibition

This assay measures the inhibition of ROCK2-mediated phosphorylation of a synthetic peptide substrate.

Workflow Diagram:



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Caption: HTRF-based high-throughput screening workflow for ROCK2 inhibitors.

Materials:

- 384-well, low-volume, white microplates
- Recombinant human ROCK2 enzyme
- ULight™-labeled synthetic peptide substrate (e.g., from PerkinElmer)
- Europium-cryptate labeled anti-phospho-substrate antibody (e.g., from PerkinElmer)
- ATP
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **SAR407899** (as a reference inhibitor)
- HTRF-compatible plate reader

Procedure:

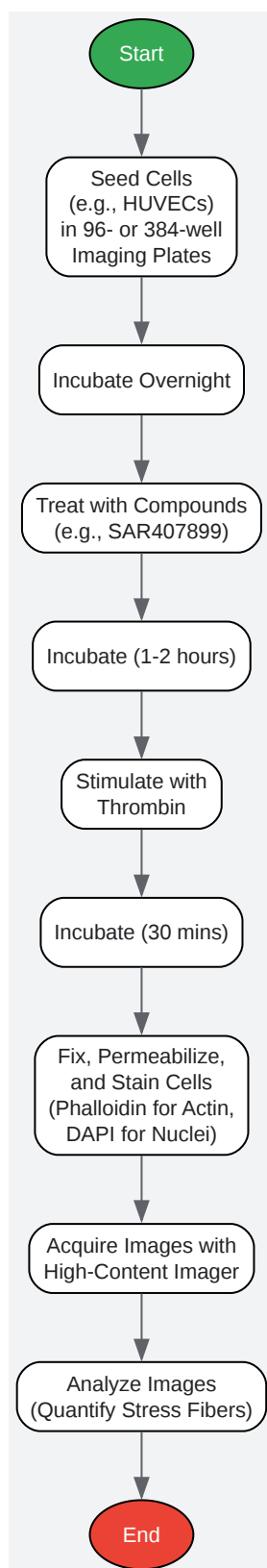
- **Compound Preparation:** Prepare a serial dilution of **SAR407899** and test compounds in DMSO.
- **Dispensing:** Dispense 50 nL of each compound concentration into the wells of a 384-well plate. Include controls (DMSO for 0% inhibition and a known potent inhibitor for 100% inhibition).
- **Enzyme and Substrate Addition:** Prepare a mix of ROCK2 enzyme and ULight™-peptide substrate in assay buffer. Add 5 µL of this mix to each well.
- **Reaction Initiation:** Add 5 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the K_m for ATP.
- **Incubation:** Incubate the plate at room temperature for 60 minutes.
- **Detection:** Add 10 µL of the Eu-cryptate labeled antibody in detection buffer to each well to stop the reaction and initiate the detection process.

- **Second Incubation:** Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
- **Data Acquisition:** Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (ULight™).
- **Data Analysis:** Calculate the HTRF ratio ($665 \text{ nm} / 620 \text{ nm} * 10,000$) and plot the percentage of inhibition against the compound concentration to determine the IC50 values.

Protocol 2: High-Content Imaging Assay for Inhibition of Stress Fiber Formation

This cellular assay quantifies the effect of ROCK inhibitors on stress fiber formation in cells.

Workflow Diagram:



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Caption: High-content imaging workflow for stress fiber formation assay.

Materials:

- 96- or 384-well imaging plates (e.g., black-walled, clear-bottom)
- Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
- Cell culture medium
- **SAR407899** (as a reference inhibitor)
- Thrombin (or other ROCK pathway activator)
- Formaldehyde (for fixing)
- Triton X-100 (for permeabilization)
- Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
- DAPI (for nuclear staining)
- High-content imaging system

Procedure:

- Cell Seeding: Seed HUVECs into imaging plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **SAR407899** or test compounds for 1-2 hours.
- Cell Stimulation: Stimulate the cells with thrombin (e.g., 1 U/mL) for 30 minutes to induce stress fiber formation.
- Fixation and Staining:
 - Fix the cells with 4% formaldehyde in PBS for 15 minutes.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

- Stain the actin filaments with fluorescently-labeled phalloidin and the nuclei with DAPI.
- Image Acquisition: Acquire images of the cells using a high-content imaging system, capturing both the phalloidin and DAPI channels.
- Image Analysis: Use image analysis software to quantify the formation of stress fibers. This can be based on parameters such as the number, length, and intensity of fibrous structures within the cytoplasm.
- Data Analysis: Plot the percentage of inhibition of stress fiber formation against the compound concentration to determine the IC50 values.

Conclusion

SAR407899 is a valuable tool for studying the Rho/ROCK signaling pathway and can serve as a potent reference inhibitor in high-throughput screening campaigns aimed at discovering novel ROCK inhibitors. The provided protocols offer robust methods for both biochemical and cell-based screening, enabling the identification and characterization of compounds with therapeutic potential in ROCK-mediated diseases.

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